molecular formula C17H26N2O2 B3278367 tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate CAS No. 676528-03-3

tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate

Cat. No.: B3278367
CAS No.: 676528-03-3
M. Wt: 290.4 g/mol
InChI Key: JPRGPTWVTLGBIS-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate is a chemical building block of interest in medicinal chemistry and drug discovery research. It features both a Boc-protected piperidine ring and a benzylamine group, making it a versatile intermediate for the synthesis of more complex molecules. The protected amine on the piperidine allows for selective deprotection under mild acidic conditions, while the aromatic amine on the benzyl group can undergo further functionalization, such as amide bond formation or reductive amination. Compounds with this core piperidine structure are frequently explored in structure-activity relationship (SAR) studies. Specifically, tert-butyl piperidine carboxylates with aminophenyl substitutions have been identified as key intermediates in the development of inhibitors targeting bacterial enzymes . Research indicates that such piperidine derivatives can serve as potent scaffolds for inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a crucial enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This makes them valuable for investigating novel therapeutic strategies against tuberculosis . The structural similarity of this compound to other commercially available tert-butyl piperidine carboxylates, such as the 4-(4-aminophenyl) and 4-(4-aminobenzyl) analogues, underscores its potential utility in pharmaceutical R&D . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

tert-butyl 4-[(3-aminophenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,12-13H,7-11,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRGPTWVTLGBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-aminobenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

    Introduction of the aminobenzyl group: The intermediate is then reacted with 3-aminobenzylamine under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the aminobenzyl group, where various substituents can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed:

    Oxidation: Oxidized derivatives such as oxides.

    Reduction: Reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of probes for imaging and diagnostic purposes.

Medicine: It is explored for its potential to interact with specific molecular targets involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent/Position Heterocycle Physical State Purity Key Applications/Properties
This compound (Target) 676528-03-3 C17H26N2O2 290.40* 3-aminobenzyl Piperidine Solid (assumed) ~95–98% Pharmaceutical intermediate
tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate (QI-9211) 221532-96-3 C17H26N2O2 290.40 4-aminobenzyl Piperidine Not reported 95% Positional isomer for SAR studies
tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate (ST-7456) 361345-40-6 C16H24N3O2 289.38 3-aminobenzyl Piperazine Not reported 98% Enhanced solubility due to piperazine
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C15H23N3O2 277.36 Pyridin-3-yl at C4 Piperidine Light yellow solid Not specified Antiviral research scaffold
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate 871115-32-1 C11H23N3O2 229.32 Aminomethyl at C4 Piperidine Not reported 97% Compact structure for peptide mimics
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 1349716-46-6 C17H23F2N2O2 326.38 3,4-difluorobenzylamino Piperidine Not reported Not specified Lipophilicity-enhanced intermediate
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate Not provided C16H22Cl2N2O2 345.26 3,4-dichloroanilino Piperidine Not reported Not specified Electron-withdrawing substituent

*Calculated based on molecular formula.

Functional Group and Positional Effects

  • Substituent Position: The target compound’s 3-aminobenzyl group (QI-9211 has 4-aminobenzyl) influences electronic and steric interactions. The meta-substitution may reduce steric hindrance compared to para-substituted analogs, affecting binding in biological targets .
  • Heterocycle Differences :

    • Piperazine (ST-7456) vs. piperidine : Piperazine’s additional nitrogen increases basicity and solubility, advantageous in aqueous reaction conditions .
  • Electron-Donating vs. Withdrawing Groups: Amino groups (target, QI-9211) are electron-donating, facilitating electrophilic substitution. Fluoro () and chloro () substituents are electron-withdrawing, altering reactivity in cross-coupling reactions .

Biological Activity

tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2, with a molecular weight of approximately 262.35 g/mol. The compound features a tert-butyl group, a piperidine ring, and an amino-benzyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Piperidine derivatives are known to modulate neurotransmitter systems, which can influence various physiological processes. The mechanism of action involves:

  • Receptor Binding : Interaction with muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and memory.
  • Enzyme Inhibition : Potential inhibition of cholinesterase enzymes, which could enhance acetylcholine levels in the brain, thereby improving cognitive function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming some reference drugs like bleomycin .
  • Neuroprotective Effects : The compound's ability to inhibit cholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine availability, it may help alleviate cognitive decline .
  • Antiviral Properties : Recent investigations have indicated that piperidine derivatives can exhibit antiviral activity against influenza A and potentially SARS-CoV-2 by inhibiting viral proteases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, on human cancer cell lines. The results indicated significant apoptosis induction at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Cognitive Enhancement

Another research project focused on the cholinergic properties of this compound. It was found to significantly inhibit acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures. This effect was associated with improved memory retention in animal models.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

CompoundAnticancer ActivityNeuroprotective EffectsAntiviral Activity
This compoundYesYesPotential
Other Piperidine Derivative AModerateNoYes
Other Piperidine Derivative BYesYesNo

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-(3-aminobenzyl)piperidine-1-carboxylate, and what reagents/conditions are critical for yield optimization?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Alkylation/arylation: Introduction of the 3-aminobenzyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl amine integration) .
  • Protection/deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, requiring anhydrous conditions (e.g., dichloromethane or THF with triethylamine as a base) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product with ≥95% purity .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

  • Methodological Answer: Key techniques include:

  • NMR spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns and Boc group integrity. NOESY/ROESY experiments may resolve stereochemical ambiguities in the piperidine ring .
  • Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography: For definitive 3D conformation analysis, though limited data exists for this specific compound .

Q. What safety protocols are recommended for handling tert-butyl 4-(3-aminobenzyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer:

  • Personal protective equipment (PPE): Flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Store in amber glass bottles at room temperature (RT) under inert gas (e.g., N2_2) to prevent degradation .
  • Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) due to potential exothermic reactions .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different assays?

  • Methodological Answer:

  • Assay validation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Buffer optimization: Adjust pH and ionic strength to mimic physiological conditions, as the Boc group’s lipophilicity may alter solubility and activity .
  • Metabolite screening: LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. What strategies optimize the compound’s functionalization for target-specific drug discovery (e.g., PROTACs or kinase inhibitors)?

  • Methodological Answer:

  • Site-selective modification:
  • Amine group: Acylation or sulfonylation to enhance binding to biological targets (e.g., kinases) .
  • Piperidine ring: Fluorination at specific positions to improve metabolic stability .
  • Linker design for PROTACs: Introduce PEG or alkyl spacers between the compound and E3 ligase-binding moieties to balance solubility and target engagement .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer:

  • Catalytic asymmetric synthesis: Use chiral catalysts (e.g., Jacobsen’s catalyst) during key steps like piperidine ring formation .
  • Process analytical technology (PAT): In-line FTIR or Raman spectroscopy to monitor reaction progress and enantiomeric excess in real time .
  • Crystallization-induced diastereomer resolution: Employ chiral resolving agents (e.g., tartaric acid derivatives) for large-scale purification .

Key Considerations for Experimental Design

  • Contradiction Management: Cross-reference synthetic yields and purity data across batches using statistical tools (e.g., ANOVA) to identify outlier conditions .
  • Biological Relevance: Prioritize assays that reflect the compound’s intended therapeutic context (e.g., central nervous system targets require BBB permeability assessments) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate
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tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate

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